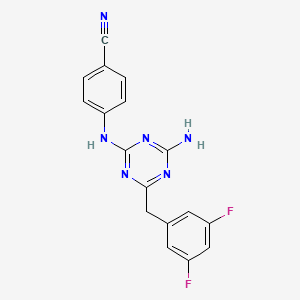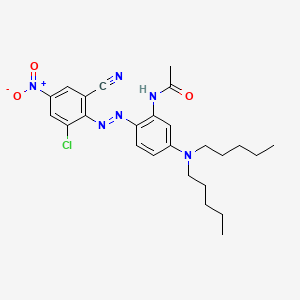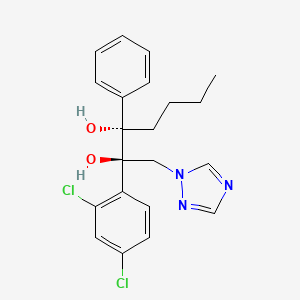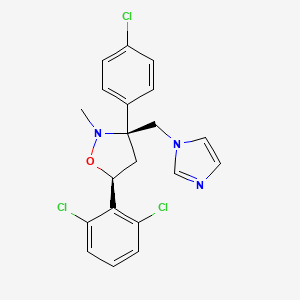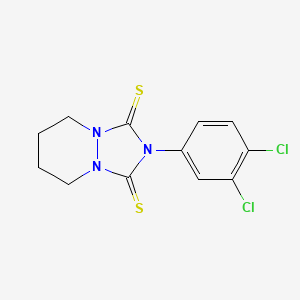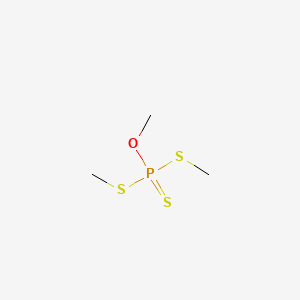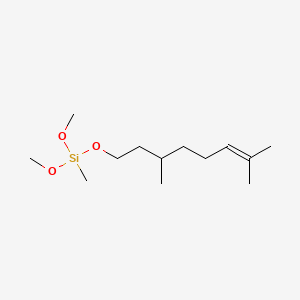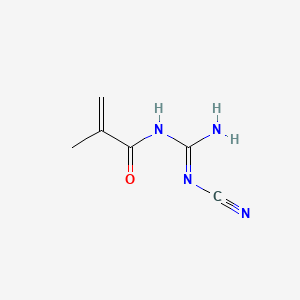
N-Cyano-N'-methacryloylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N'-methacryloylguanidine is a chemical compound with the molecular formula C6H8N4O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N'-methacryloylguanidine typically involves the reaction of methacryloyl chloride with guanidine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Cyano-N'-methacryloylguanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyano-N'-methacryloylguanidine has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-Cyano-N'-methacryloylguanidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Guanidine
Biguanides (e.g., metformin)
Other guanidine derivatives (e.g., aminoguanidine)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
7046-95-9 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-(N'-cyanocarbamimidoyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C6H8N4O/c1-4(2)5(11)10-6(8)9-3-7/h1H2,2H3,(H3,8,9,10,11) |
InChI Key |
OTCJOQNMTFSYNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(=NC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


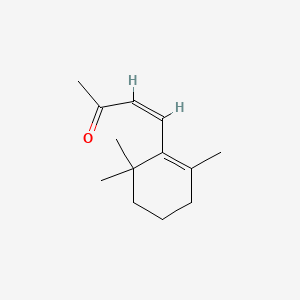
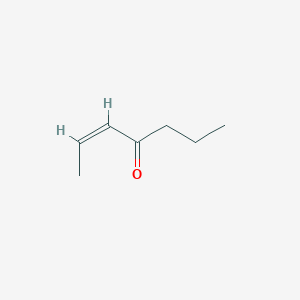

![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)
